HBX 19818
Overview
Description
Mechanism of Action
- Notably, this compound selectively inhibits USP7 without affecting other deubiquitinases like USP8, USP5, and USP10 .
- This compound has an IC50 of approximately 28.1 μM for USP7 inhibition .
- The compound’s stability and bioavailability depend on storage conditions (e.g., -20°C for powder, -80°C for solutions) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
HBX 19818 plays a significant role in biochemical reactions by interacting with USP7 . It selectively inhibits USP7 in human cancer cells with an IC50 of approximately 6 μM . Furthermore, this compound inhibits the deubiquitination of polyubiquitinated p53 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in USP7-overproducing HEK293 cells, this compound causes significantly higher levels of Mdm2 polyubiquitinated forms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits USP7 deubiquitination of polyubiquitinated p53 .
Preparation Methods
The synthetic routes and reaction conditions for HBX 19818 are not extensively detailed in publicly available sources. The compound is typically available in solid form and can be dissolved in solvents like DMSO for experimental use .
Chemical Reactions Analysis
HBX 19818 primarily functions as an inhibitor of USP7 and does not undergo significant chemical reactions under normal laboratory conditions . It selectively inhibits USP7 without affecting other ubiquitin-specific proteases such as USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, or SENP1 . The inhibition of USP7 by this compound leads to the accumulation of polyubiquitinated proteins, such as p53 and Mdm2, in human cancer cells .
Scientific Research Applications
Cancer Research: HBX 19818 has shown promise in inhibiting the proliferation of cancer cells by targeting USP7.
Cell Cycle Regulation: By inhibiting USP7, this compound affects the deubiquitination of polyubiquitinated p53, leading to cell cycle arrest and apoptosis in cancer cells.
Protein Stability Studies: This compound is used to study the role of USP7 in protein stability and degradation pathways, providing insights into the regulation of various cellular processes.
Comparison with Similar Compounds
HBX 19818 is unique in its specificity for USP7. Other similar compounds include:
P22077: Another USP7 inhibitor with a different chemical structure and mechanism of action.
FT671: A potent and selective USP7 inhibitor that has shown efficacy in preclinical cancer models.
GNE-6640: A small molecule inhibitor of USP7 with potential therapeutic applications in cancer.
These compounds share the common feature of targeting USP7 but differ in their chemical structures, potencies, and specific applications .
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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